

# 2-Bromopyridine-3-boronic acid physical and chemical properties

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## Compound of Interest

Compound Name: 2-Bromopyridine-3-boronic acid

Cat. No.: B1280758

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## An In-depth Technical Guide to 2-Bromopyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of **2-Bromopyridine-3-boronic acid**. This versatile compound serves as a critical building block in modern organic synthesis, particularly in the formation of complex molecular architectures for pharmaceutical and materials science applications.

## Core Properties and Characteristics

**2-Bromopyridine-3-boronic acid** is a bifunctional molecule featuring both a bromine atom and a boronic acid group on a pyridine ring. This unique substitution pattern makes it a highly valuable reagent, especially in palladium-catalyzed cross-coupling reactions.

The key physical and chemical properties of **2-Bromopyridine-3-boronic acid** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	452972-08-6	[1]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BBrNO <sub>2</sub>	[1]
Molecular Weight	201.81 g/mol	[1]
Appearance	White to light orange to green powder	[1]
Melting Point	132 °C (decomposition)	[1]
Purity	≥ 98% (by HPLC)	[1]
Solubility	Soluble in polar aprotic solvents (e.g., DMSO, DMF, THF). Sparingly soluble in nonpolar solvents.[2]	
Storage Conditions	Store at 2 - 8 °C	[1]

## Reactivity and Applications

The primary application of **2-Bromopyridine-3-boronic acid** is in Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern synthetic chemistry for its ability to efficiently form carbon-carbon bonds. The presence of both a boronic acid (a nucleophilic partner) and a bromo-substituent (an electrophilic partner) on the same molecule opens up possibilities for sequential, site-selective couplings to construct complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[3][4]

The pyridine nitrogen can influence the catalytic cycle, a phenomenon sometimes referred to as the "2-pyridyl problem," but effective catalyst systems have been developed to overcome this challenge.[5][6]

## Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are representative protocols for the synthesis of pyridylboronic acids and their subsequent use in Suzuki-Miyaura cross-coupling reactions.

This protocol is a generalized method for preparing pyridylboronic acids from their corresponding bromopyridines, a common strategy for synthesizing compounds like **2-Bromopyridine-3-boronic acid**.<sup>[7]</sup>

Objective: To synthesize a pyridylboronic acid from a bromopyridine precursor.

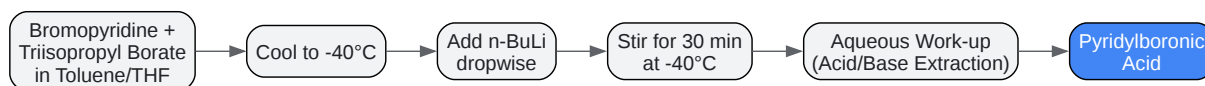
Materials:

- 3-Bromopyridine (or other bromopyridine isomer)
- Anhydrous Toluene and Tetrahydrofuran (THF)
- Triisopropyl borate
- n-Butyllithium (n-BuLi) in hexanes
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ethyl acetate
- Dry ice/acetone bath

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked flask equipped with a thermometer, overhead stirrer, and nitrogen inlet, combine anhydrous toluene, THF, triisopropyl borate (1.2 equiv.), and the bromopyridine (1.0 equiv.).<sup>[7]</sup>
- **Lithiation:** Cool the mixture to -40 °C using a dry ice/acetone bath.<sup>[7]</sup>
- **In-Situ Quench:** Add n-butyllithium (1.2 equiv.) dropwise via a syringe pump over 1 hour, ensuring the internal temperature is maintained at or below -40 °C. The slow addition to the mixture containing the borate ester (in-situ quench) is crucial to trap the reactive 3-lithiopyridine intermediate as it forms, minimizing side reactions.<sup>[7]</sup>
- **Stirring:** Stir the reaction mixture for an additional 30 minutes at -40 °C.<sup>[7]</sup>

- Work-up: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the aqueous layer and perform acidic and basic extractions to isolate the boronic acid product. The pH is typically adjusted to around 9 before final extraction.[7]
- Purification: The crude product can be purified by recrystallization or column chromatography.



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### Synthesis of Pyridylboronic Acid Workflow

This protocol outlines a typical procedure for coupling a pyridylboronic acid with an aryl halide. [5][8][9]

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

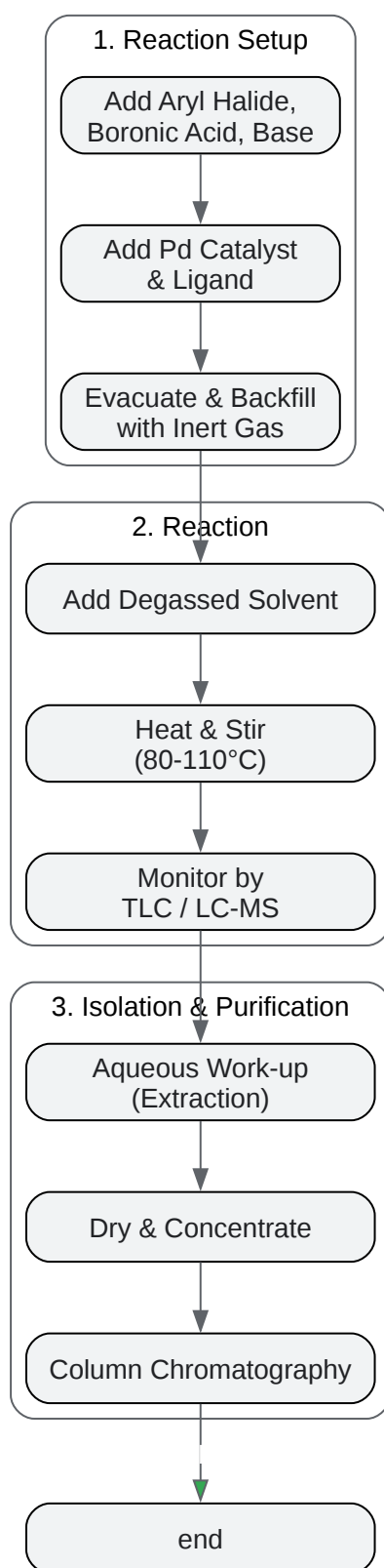
- Aryl or heteroaryl bromide (1.0 equiv.)
- **2-Bromopyridine-3-boronic acid** (1.2-1.5 equiv.)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd<sub>2</sub>(dba)<sub>3</sub>, 1-2 mol%)
- Ligand (if required, e.g., SPhos, 2-4 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>, KF, 2.0-3.0 equiv.)
- Degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)
- Schlenk tube or similar reaction vessel

Procedure:

- **Reaction Setup:** To an oven-dried Schlenk tube, add the aryl halide, the boronic acid, and the base.[5]
- **Catalyst Addition:** Add the palladium catalyst and any additional ligand to the tube.[5]
- **Inert Atmosphere:** Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]
- **Solvent Addition:** Add the degassed solvent via syringe.[5]
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8]
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
- **Purification:** Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[8]

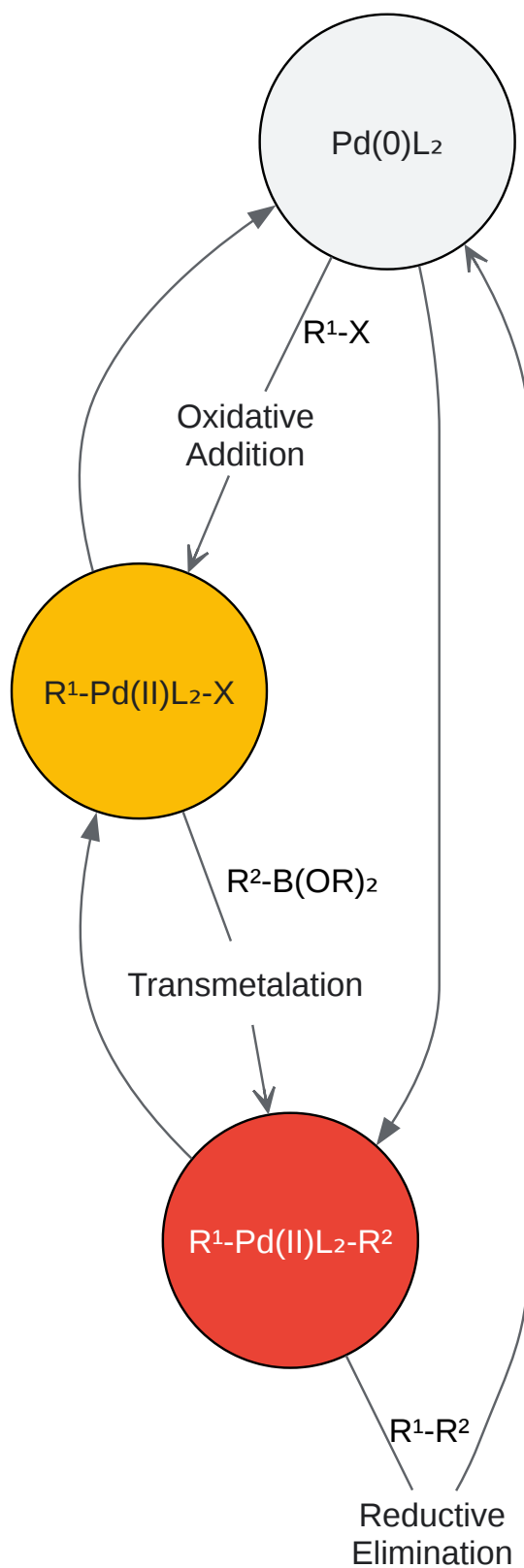
## Mandatory Visualizations

Diagrams are provided below to illustrate key processes related to the use of **2-Bromopyridine-3-boronic acid**.



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### General Experimental Workflow for Suzuki-Miyaura Coupling



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Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

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